Cas no 1340229-38-0 (4-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine)

4-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine 化学的及び物理的性質
名前と識別子
-
- EN300-942583
- 4-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine
- 1340229-38-0
- CS-0301072
- Piperidine, 4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-
-
- MDL: MFCD16858983
- インチ: 1S/C11H18N4/c1-15-11(9-4-6-12-7-5-9)13-10(14-15)8-2-3-8/h8-9,12H,2-7H2,1H3
- InChIKey: DHASHZTZFTXFJI-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(C2CCNCC2)=NC(C2CC2)=N1
計算された属性
- せいみつぶんしりょう: 206.153146591g/mol
- どういたいしつりょう: 206.153146591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 42.7Ų
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Predicted)
- ふってん: 395.9±52.0 °C(Predicted)
- 酸性度係数(pKa): 9.84±0.10(Predicted)
4-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-942583-0.25g |
4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine |
1340229-38-0 | 95% | 0.25g |
$1156.0 | 2024-05-21 | |
Enamine | EN300-942583-0.1g |
4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine |
1340229-38-0 | 95% | 0.1g |
$1106.0 | 2024-05-21 | |
Enamine | EN300-942583-10.0g |
4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine |
1340229-38-0 | 95% | 10.0g |
$5405.0 | 2024-05-21 | |
Enamine | EN300-942583-10g |
4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine |
1340229-38-0 | 10g |
$5405.0 | 2023-09-01 | ||
Enamine | EN300-942583-1g |
4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine |
1340229-38-0 | 1g |
$1256.0 | 2023-09-01 | ||
Enamine | EN300-942583-1.0g |
4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine |
1340229-38-0 | 95% | 1.0g |
$1256.0 | 2024-05-21 | |
Enamine | EN300-942583-5g |
4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine |
1340229-38-0 | 5g |
$3645.0 | 2023-09-01 | ||
Enamine | EN300-942583-0.05g |
4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine |
1340229-38-0 | 95% | 0.05g |
$1056.0 | 2024-05-21 | |
Enamine | EN300-942583-2.5g |
4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine |
1340229-38-0 | 95% | 2.5g |
$2464.0 | 2024-05-21 | |
Enamine | EN300-942583-0.5g |
4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine |
1340229-38-0 | 95% | 0.5g |
$1207.0 | 2024-05-21 |
4-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
4-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidineに関する追加情報
Introduction to 4-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS No. 1340229-38-0)
4-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine, identified by its Chemical Abstracts Service (CAS) number 1340229-38-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom, and is functionalized with a 3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl moiety. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.
The 3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl substituent introduces rigidity and specific steric interactions into the molecular framework, which can influence both the pharmacokinetic properties and binding affinity to biological targets. Piperidine derivatives are well-documented for their role in various therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases. The incorporation of the triazol ring enhances the compound's potential as a scaffold for developing novel pharmacological agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine with target proteins. Studies suggest that this compound may exhibit inhibitory activity against enzymes and receptors involved in critical biological pathways. For instance, preliminary virtual screening studies have indicated potential interactions with kinases and other enzymes implicated in cancer progression. These findings align with the growing interest in designing small molecules that modulate enzyme activity through precise structural modifications.
The synthesis of 4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic strategies include cycloaddition reactions between azides and alkynes to form the triazole ring, followed by nucleophilic substitution to introduce the piperidine moiety. Advances in catalytic systems have improved the efficiency of these transformations, making it feasible to produce this compound on a larger scale for preclinical studies.
In vitro pharmacological evaluations have begun to uncover the potential therapeutic applications of 4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine. Initial assays have demonstrated modest inhibitory effects on certain enzyme targets, warranting further investigation into its mechanism of action. Additionally, studies on its metabolic stability and pharmacokinetic profile are essential to assess its suitability for clinical development. The compound's solubility and bioavailability are critical factors that will determine its feasibility as a drug candidate.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine. Predictive models can analyze large datasets to forecast biological activity and optimize molecular properties. This approach has been particularly valuable in identifying structural motifs that enhance binding affinity while minimizing off-target effects. The synergy between experimental data and computational predictions provides a robust framework for developing next-generation therapeutics.
Future research directions may focus on derivatization strategies to improve the potency and selectivity of 4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-y)piperidine. Structural analogs can be designed by modifying substituents or altering the core scaffold to elicit more favorable pharmacological profiles. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients.
The growing emphasis on precision medicine has highlighted the importance of developing targeted therapies with minimal systemic side effects. Compounds like 4-(3-cyclopropyl-l-methyl-lH-l , 2 , 4 - tri azo l - 5 - yl ) piper id ine (CAS No. 1340229 - 38 - 0) exemplify the potential of heterocyclic chemistry to address unmet medical needs. By leveraging cutting-edge synthetic methods and biophysical techniques, researchers can uncover novel mechanisms of action and expand the therapeutic arsenal against complex diseases.
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